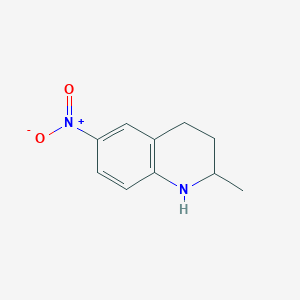
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is a pyridinium salt with a unique structure that combines a dimethylamino group and a trifluoromethanesulfonate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-(dimethylamino)pyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt. The process may involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine-functionalized compounds .
Applications De Recherche Scientifique
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.
1-(4-(Dimethylamino)phenyl)pyridin-1-ium perchlorate: Another pyridinium salt with similar catalytic properties.
Bis(4-dimethylamino-pyridin-1-ium)tetrafluorosuccinate: A compound with comparable structural features and applications.
Uniqueness
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other pyridinium salts may not be as effective .
Propriétés
Formule moléculaire |
C14H15F3N2O3S |
|---|---|
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
N,N-dimethyl-4-pyridin-1-ium-1-ylaniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15N2.CHF3O3S/c1-14(2)12-6-8-13(9-7-12)15-10-4-3-5-11-15;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
OHHCRYLSEUMRDN-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





propanoic acid](/img/structure/B12947126.png)




![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)

![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)



